molecular formula C10H7BrN2O4S2 B2887558 5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide CAS No. 693806-53-0

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide

Cat. No. B2887558
CAS RN: 693806-53-0
M. Wt: 363.2
InChI Key: XAKPASIXPSBWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H7BrN2O4S2 and a molecular weight of 363.20758 . It is used in research .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” consists of a thiophene ring substituted with a bromine atom and a sulfonamide group that is further substituted with a nitrophenyl group .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide”, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and disrupt cancer cell proliferation. The nitrophenyl group, in particular, may be involved in the inhibition of certain enzymes or signaling pathways that are crucial for tumor growth and survival .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene sulfonamides makes them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory mediators, these compounds can help in reducing inflammation and associated pain .

Antimicrobial Activity

“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” and its analogs have shown promise as antimicrobial agents. Their structure allows them to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for their semiconductor properties. They are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromo and nitro substituents can enhance the electronic properties of these compounds, making them suitable for high-performance electronic devices .

Corrosion Inhibition

Thiophene compounds are also known for their role as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industrial settings where metal components are exposed to harsh environments .

Anesthetic Use

Some thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic. The structural similarity suggests that “5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” may have potential applications in the development of new anesthetic agents .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide is the enzyme synthetase . Enzyme synthetases play a crucial role in various biological processes, including protein synthesis and metabolism.

Mode of Action

5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide acts as an inhibitor of the enzyme synthetase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its specific reaction, thereby altering the normal metabolic processes within the cell.

Result of Action

The compound has been shown to inhibit the growth of epidermal cells . This suggests that it may have potential applications in the treatment of conditions characterized by abnormal or excessive cell growth. Additionally, it has been found to have a high resistance to metabolic disorders , indicating its stability and potential efficacy in various physiological conditions.

properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4S2/c11-9-5-6-10(18-9)19(16,17)12-7-1-3-8(4-2-7)13(14)15/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKPASIXPSBWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.